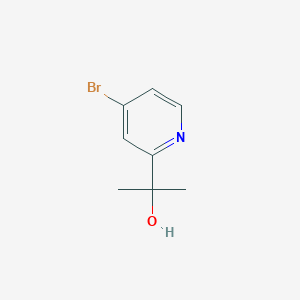

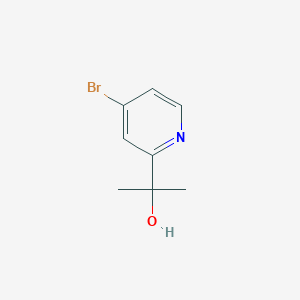

2-(4-Bromopyridin-2-YL)propan-2-OL

Description

BenchChem offers high-quality 2-(4-Bromopyridin-2-YL)propan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromopyridin-2-YL)propan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyridin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-8(2,11)7-5-6(9)3-4-10-7/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVXFESSKJLAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625388 | |

| Record name | 2-(4-Bromopyridin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477252-20-3 | |

| Record name | 2-(4-Bromopyridin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-BROMOPYRIDIN-2-YL)PROPAN-2-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-(4-Bromopyridin-2-YL)propan-2-OL

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromopyridin-2-yl)propan-2-ol

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 2-(4-Bromopyridin-2-yl)propan-2-ol, a heterocyclic building block of significant interest in pharmaceutical and materials science research. The document emphasizes the underlying chemical principles, offers a comparative analysis of viable synthetic strategies, and presents a detailed, field-proven experimental protocol. The core of this guide focuses on the regioselective functionalization of a di-substituted pyridine precursor, offering insights into the causality behind experimental choices to ensure reproducibility and high-yield synthesis. This work is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this valuable intermediate.

Introduction: Strategic Importance and Synthetic Overview

Substituted pyridines are foundational scaffolds in medicinal chemistry and functional materials. The target molecule, 2-(4-Bromopyridin-2-yl)propan-2-ol, incorporates a tertiary alcohol and a reactive bromine handle on the pyridine ring. This unique combination allows for diverse downstream modifications; the alcohol can be used for etherification or esterification, while the bromo-substituent is primed for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

The synthesis of this molecule presents a classic challenge in heterocyclic chemistry: achieving regioselective C-C bond formation on a poly-functionalized aromatic ring. This guide will dissect the two primary organometallic strategies for achieving this transformation: the Grignard reaction and the more refined halogen-lithium exchange. While both pathways are theoretically viable, we will demonstrate why the halogen-lithium exchange offers superior control and efficiency.

Synthetic Strategy & Mechanistic Insights

The construction of the C(sp²)-C(sp³) bond between the pyridine C2 position and the tertiary alcohol carbon is the key disconnection. This is most effectively achieved by creating a nucleophilic pyridine species that can attack an electrophilic carbonyl carbon, namely the ketone acetone.

Strategy 1: The Grignard Reaction Pathway

The Grignard reaction is a cornerstone of C-C bond formation, involving the reaction of an organomagnesium halide with a carbonyl compound.[1][2]

Conceptual Workflow:

-

Grignard Reagent Formation: 2,4-Dibromopyridine is reacted with magnesium metal to form a pyridylmagnesium bromide.

-

Nucleophilic Addition: The formed Grignard reagent attacks acetone.

-

Aqueous Workup: The resulting magnesium alkoxide is protonated to yield the final tertiary alcohol.

Causality & Limitations: The primary challenge in this approach is regioselectivity. The 2,4-dibromopyridine precursor has two bromine atoms that can potentially react with magnesium. The C2 position is more activated towards metallation due to the inductive electron-withdrawing effect of the adjacent nitrogen atom, making it the more likely site for Grignard formation. However, the reaction can be sluggish and prone to side reactions, such as Wurtz-type homocoupling, leading to the formation of bipyridyls.[3] Achieving high selectivity and yield often requires careful optimization of reaction conditions, including the activation of magnesium.[4]

Caption: High-level workflow for the Grignard reaction approach.

Strategy 2: Halogen-Lithium Exchange (Recommended)

A more robust and selective method involves a bromine-lithium exchange using a strong organolithium base, such as n-butyllithium (n-BuLi).[5] This reaction is typically very fast, efficient, and performed at low temperatures, which minimizes side reactions.[6][7]

Mechanism and Regioselectivity: The key to this strategy's success lies in its high regioselectivity. The proton at the C3 position of 2-bromopyridine is more acidic than the proton at C5, but direct deprotonation is often less efficient than halogen exchange. When 2,4-dibromopyridine is treated with n-BuLi at low temperatures (e.g., -78 °C), the bromine atom at the C2 position undergoes exchange preferentially. This is because the resulting C2-lithiated species is stabilized by coordination to the lone pair of the pyridine nitrogen.[8] This chelation effect significantly favors the formation of the 2-lithio intermediate over the 4-lithio isomer.

Caption: Mechanism of selective C2 lithiation and subsequent reaction.

Comparative Analysis of Synthetic Routes

| Feature | Grignard Reaction | Halogen-Lithium Exchange |

| Reagent | Magnesium (Mg) | n-Butyllithium (n-BuLi) |

| Temperature | 0 °C to reflux | -78 °C |

| Selectivity | Moderate to good | Excellent |

| Reaction Speed | Slow to moderate | Very fast |

| Side Reactions | Homocoupling (bipyridyls) | Potential for competing deprotonation |

| Handling | Mg requires activation | n-BuLi is pyrophoric; requires strict anhydrous technique |

| Typical Yield | Variable | Generally high |

Detailed Experimental Protocol: Halogen-Lithium Exchange Route

This protocol describes the synthesis of 2-(4-Bromopyridin-2-yl)propan-2-ol from 2,4-dibromopyridine via halogen-lithium exchange. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 2,4-Dibromopyridine | 624-28-2 | 236.89 | 5.00 g | 21.1 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - | - |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 8.86 mL | 22.2 | 1.05 |

| Anhydrous Acetone | 67-64-1 | 58.08 | 1.85 mL | 25.3 | 1.2 |

| Saturated Aqueous NH₄Cl | - | - | 50 mL | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL | - | - |

| Brine | - | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g | - | - |

Equipment Setup

-

250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen inlet.

-

Syringes for liquid transfer.

-

Dry ice/acetone bath.

Step-by-Step Procedure

-

Reaction Setup: Flame-dry the 250 mL three-neck flask under vacuum and backfill with nitrogen. Allow the flask to cool to room temperature.

-

Reagent Addition: Add 2,4-dibromopyridine (5.00 g, 21.1 mmol) to the flask, followed by anhydrous THF (100 mL) via syringe. Stir the mixture until the solid is fully dissolved.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (8.86 mL of a 2.5 M solution in hexanes, 22.2 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C. A color change to deep red or brown is typically observed. Stir the solution at -78 °C for an additional 30 minutes.

-

Acetone Addition: Add anhydrous acetone (1.85 mL, 25.3 mmol) dropwise via syringe, again maintaining the temperature below -70 °C. The dark color of the lithiated intermediate should fade. Stir the mixture at -78 °C for 1 hour.

-

Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C in an ice-water bath. Slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield a crude solid. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 2-(4-Bromopyridin-2-yl)propan-2-ol as a white to off-white solid.

Characterization of the Final Product

The identity and purity of the synthesized 2-(4-Bromopyridin-2-yl)propan-2-ol should be confirmed by standard analytical techniques.

| Property | Data |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.07 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 477252-20-3[9] |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃, δ in ppm):

-

~8.30 (d, 1H): H-6 proton, doublet due to coupling with H-5.

-

~7.55 (s, 1H): H-3 proton, singlet (or narrow doublet).

-

~7.40 (d, 1H): H-5 proton, doublet due to coupling with H-6.

-

~5.0-5.5 (br s, 1H): -OH proton, broad singlet, exchangeable with D₂O.

-

~1.55 (s, 6H): Two equivalent methyl groups (-CH₃).[10]

-

-

¹³C NMR (100 MHz, CDCl₃, δ in ppm):

-

~165.0: C2 (carbon bearing the alcohol).

-

~150.0: C6.

-

~131.0: C3.

-

~127.0: C5.

-

~120.0: C4 (carbon bearing the bromine).

-

~72.0: Quaternary carbon of the propan-2-ol group.

-

~30.0: Methyl carbons (-CH₃).[11]

-

-

Mass Spectrometry (EI):

-

m/z: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ at approximately 215 and 217, with a roughly 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[12]

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3400-3200 (broad): O-H stretching vibration.

-

~3100-3000: Aromatic C-H stretching.

-

~2980-2930: Aliphatic C-H stretching.

-

~1580, 1550, 1450: Aromatic C=C and C=N ring stretching.

-

~1050: C-Br stretching.

-

Conclusion

This guide has detailed a reliable and highly regioselective synthesis of 2-(4-Bromopyridin-2-yl)propan-2-ol. Through a comparative analysis of organometallic strategies, the halogen-lithium exchange method using n-butyllithium on 2,4-dibromopyridine was identified as the superior route due to its efficiency, speed, and high selectivity for the C2 position. The provided step-by-step protocol is a self-validating system designed for reproducibility by researchers in the field. The comprehensive characterization data serves as a benchmark for confirming the successful synthesis of this versatile chemical intermediate, empowering further advancements in drug discovery and materials science.

References

- Bryce, M. R., & Lockhart, J. C. (1982). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C.

- Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Srinivas college of Pharmacy.

- ChemInform. (2010).

- Wibaut, J. P., & de Jonge, A. P. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 70(11), 1054-1060.

- Gribble, G. W. (2015).

- Knochel, P., & Simaan, S. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.

- Bolm, C., et al. (1992). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Chemische Berichte, 125(5), 1169-1190.

- Comins, D. L., et al. (2014). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society, 136(35), 12140–12143.

- Alvarez, M., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE.

-

National Center for Biotechnology Information. (n.d.). 2-(4-Bromopyridin-2-yl)propan-2-ol. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

- Gribble, G. W., & Fu, J. (2003). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC, 2003(5), 101-115.

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

- Applegate, G. A., et al. (2018). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.

- Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16.

- Gros, P. C., et al. (2006). Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine.

-

PubChemLite. (n.d.). 2-(4-bromopyridin-2-yl)propan-2-ol (C8H10BrNO). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- ChemEurope. (2023, May 11).

- Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents.

- Jia, Z., et al. (2012). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- Andersson, H., Almqvist, F., & Olsson, R. (2007). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. Organic Letters, 9(7), 1335-1337.

- Bailey, W. F., & Rathman, T. L. (2002). U.S. Patent No. 6,420,565 B2. Washington, DC: U.S.

- Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.

-

Saskia, K. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. Retrieved from [Link]

- Chad's Prep. (2018, September 20). 20.4 Reaction with Organometallic Reagents [Video]. YouTube.

-

American Elements. (n.d.). 2-(4-Bromopyridin-2-yl)propan-2-ol. Retrieved from [Link]

- ResearchGate. (2020, December 9). Interesting BuLi reactions?.

- Zhang, W. (2013). U.S.

- Wang, J. (2015). U.S.

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. znaturforsch.com [znaturforsch.com]

- 8. Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. 477252-20-3 Cas No. | 2-(4-Bromopyridin-2-yl)propan-2-ol | Apollo [store.apolloscientific.co.uk]

- 10. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pdf.benchchem.com [pdf.benchchem.com]

2-(4-Bromopyridin-2-YL)propan-2-OL chemical properties

An In-depth Technical Guide to 2-(4-Bromopyridin-2-yl)propan-2-ol

Executive Summary: This guide provides a comprehensive technical overview of 2-(4-Bromopyridin-2-yl)propan-2-ol, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol, analyze its spectroscopic signature, and elucidate its chemical reactivity. The discussion emphasizes the strategic importance of its structural motifs—the reactive bromopyridine core and the metabolically stable tertiary alcohol—in the context of drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction and Strategic Importance

2-(4-Bromopyridin-2-yl)propan-2-ol (CAS No. 477252-20-3) is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate.[1][2][3] Its structure is characterized by three key features: a pyridine ring, a bromine atom at the C4 position, and a 2-hydroxypropyl group at the C2 position. This unique combination of functional groups makes it an exceptionally valuable precursor for creating complex molecular architectures, particularly in the synthesis of pharmaceutical agents.

The strategic advantages of this molecule are twofold:

-

A Locus for Cross-Coupling: The bromo-substituent on the electron-deficient pyridine ring serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the facile introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position.

-

Metabolic Stability: The tertiary alcohol is a critical feature for drug design.[4] Unlike primary or secondary alcohols, it is resistant to metabolic oxidation to aldehydes or ketones, which can significantly enhance the pharmacokinetic profile and in-vivo half-life of a drug candidate.[4] The adjacent gem-dimethyl groups also provide steric shielding, further protecting the molecule from enzymatic degradation.[4] An analogous compound, 2-(2-Chloropyridin-4-yl)propan-2-ol, is a key intermediate in the synthesis of the FDA-approved anti-cancer drug Sonidegib, underscoring the importance of this molecular scaffold.[4]

Physicochemical Properties

The fundamental properties of 2-(4-Bromopyridin-2-yl)propan-2-ol are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| CAS Number | 477252-20-3 | [1][3] |

| Molecular Formula | C₈H₁₀BrNO | [1][5] |

| Molecular Weight | 216.08 g/mol | [1][2][5] |

| IUPAC Name | 2-(4-bromo-2-pyridinyl)propan-2-ol | [1] |

| Density (Predicted) | 1.474 ± 0.06 g/cm³ | [5] |

| Boiling Point (Predicted) | 269.9 ± 25.0 °C | [5] |

| pKa (Predicted) | 13.23 ± 0.29 | [5] |

| Purity | Typically ≥98% | [3] |

Synthesis and Purification

A common and efficient method for the synthesis of 2-(4-Bromopyridin-2-yl)propan-2-ol involves the Grignard reaction. This approach utilizes the addition of a methylmagnesium halide to a suitable carbonyl precursor, such as 1-(4-bromopyridin-2-yl)ethan-1-one. The causality behind this choice is the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon to form the desired tertiary alcohol upon aqueous workup.

Synthesis Workflow Diagram

Sources

- 1. 2-(4-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22391969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 477252-20-3 Cas No. | 2-(4-Bromopyridin-2-yl)propan-2-ol | Apollo [store.apolloscientific.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

An In-Depth Technical Guide to 2-(4-Bromopyridin-2-yl)propan-2-ol (CAS: 477252-20-3): Synthesis, Applications, and Experimental Insights

Abstract: 2-(4-Bromopyridin-2-yl)propan-2-ol is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a pyridine ring activated for nucleophilic substitution and functionalized with both a bromine atom and a tertiary alcohol, makes it a valuable intermediate for constructing complex molecular architectures. The bromine atom serves as a key handle for a wide array of palladium-catalyzed cross-coupling reactions, while the tertiary alcohol provides a site for further modification or can influence the molecule's physicochemical properties. This guide provides an in-depth analysis of the compound's properties, a detailed synthesis protocol with mechanistic considerations, its core applications in medicinal chemistry, particularly in the development of kinase inhibitors, and robust experimental procedures for its use in Suzuki-Miyaura coupling reactions.

Physicochemical Properties and Characterization

2-(4-Bromopyridin-2-yl)propan-2-ol, also known by its IUPAC name 2-(4-bromo-2-pyridinyl)propan-2-ol, is a stable, solid compound at room temperature.[1][2] Its structure combines the aromatic, electron-deficient pyridine ring with a sterically significant and polar tertiary alcohol group. The bromine atom at the 4-position is crucial for its synthetic utility.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 477252-20-3 | [1] |

| Molecular Formula | C₈H₁₀BrNO | [1] |

| Molecular Weight | 216.07 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥98% | [2][3] |

| Monoisotopic Mass | 214.99458 Da |[1] |

Structural Analysis: The molecule's reactivity is dictated by its two primary functional groups. The C-Br bond on the pyridine ring is a classic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The tertiary alcohol can participate in hydrogen bonding, influencing solubility and crystal packing, and can be used as a synthetic handle for esterification, etherification, or dehydration reactions under specific conditions.

Spectroscopic Characterization (Predicted):

-

¹H NMR: Protons on the pyridine ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The two methyl groups of the propan-2-ol moiety would appear as a singlet in the aliphatic region (typically δ 1.5-2.0 ppm), and the hydroxyl proton would be a broad singlet whose chemical shift is dependent on solvent and concentration.

-

¹³C NMR: Aromatic carbons of the pyridine ring would be observed in the δ 120-160 ppm range, with the carbon bearing the bromine atom being significantly affected. The quaternary carbon of the alcohol and the two equivalent methyl carbons would appear in the aliphatic region.

-

Mass Spectrometry (ESI-MS): A prominent peak at m/z 216.0 [M+H]⁺ would be expected, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).[4]

Synthesis and Mechanistic Considerations

The most direct and common synthesis of 2-(4-Bromopyridin-2-yl)propan-2-ol involves the Grignard reaction. This classic organometallic reaction is highly effective for forming carbon-carbon bonds.

Reaction Scheme: The synthesis typically starts from an ester of 4-bromopicolinic acid, such as ethyl 4-bromopicolinate. This ester is treated with an excess of a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr).

Diagram 1: Synthesis Workflow via Grignard Reaction

Caption: Workflow for the synthesis of the title compound.

Detailed Protocol & Causality:

-

Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen to ensure an inert atmosphere.

-

Expertise & Causality: Grignard reagents are highly reactive towards protic sources like water and atmospheric moisture. Anhydrous conditions are critical to prevent the reagent from being quenched, which would drastically lower the yield.

-

-

Reagent Addition: Anhydrous solvent (e.g., THF or diethyl ether) and the starting ester (ethyl 4-bromopicolinate, 1.0 eq) are added to the flask and cooled to 0°C in an ice bath.

-

Expertise & Causality: Cooling the reaction mixture helps to control the initial exotherm of the reaction, preventing side reactions and ensuring a more controlled addition.

-

-

Grignard Addition: Methylmagnesium bromide (typically a 3.0 M solution in ether, 2.2-2.5 eq) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5°C. The reaction is then allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates complete consumption of the starting material.

-

Expertise & Causality: Two equivalents of the Grignard reagent are required mechanistically. The first equivalent adds to the carbonyl group to form a ketone intermediate. The second equivalent immediately adds to this highly reactive ketone to form the tertiary alkoxide. A slight excess is used to ensure the reaction goes to completion.

-

-

Quenching: The reaction is carefully quenched by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath.

-

Trustworthiness & Causality: A saturated NH₄Cl solution is a weak acid, sufficient to protonate the magnesium alkoxide to form the final alcohol product. It is preferred over stronger acids which could potentially cause side reactions with the pyridine ring or the tertiary alcohol (e.g., elimination).

-

-

Work-up and Purification: The resulting mixture is transferred to a separatory funnel and extracted several times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Core Applications in Medicinal Chemistry

The true value of 2-(4-Bromopyridin-2-yl)propan-2-ol lies in its role as a versatile intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors for oncology.[5][6] Dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for drug development.[6][7]

Role as a Kinase Inhibitor Scaffold: The 2-substituted pyridine motif is a common feature in many kinase inhibitors. The nitrogen atom can act as a crucial hydrogen bond acceptor, interacting with the "hinge region" of the kinase active site. The 4-position (where the bromine is located) often points out towards the solvent-exposed region of the active site, making it an ideal point for introducing larger substituents to improve potency and selectivity.

Application Example: Suzuki-Miyaura Cross-Coupling The Suzuki reaction is one of the most powerful and widely used methods for forming C-C bonds.[8] In this context, the bromine atom of 2-(4-Bromopyridin-2-yl)propan-2-ol is replaced by a new aryl or heteroaryl group from a boronic acid or boronic ester partner. This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Diagram 2: Representative Suzuki Coupling Pathway

Caption: Use of the title compound in a Suzuki coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical procedure for coupling 2-(4-Bromopyridin-2-yl)propan-2-ol with a generic arylboronic acid.

Reagents & Equipment:

-

2-(4-Bromopyridin-2-yl)propan-2-ol (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)

-

Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)[9]

-

Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Schlenk flask or microwave vial, condenser, magnetic stirrer, nitrogen/argon source.

Step-by-Step Methodology:

-

Vessel Preparation: To a Schlenk flask or microwave vial, add 2-(4-Bromopyridin-2-yl)propan-2-ol (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This process is crucial to remove oxygen, which can deactivate the palladium(0) catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq). Then, add the degassed solvent system (e.g., 4:1 Dioxane/Water).

-

Expertise & Causality: The solvent system is chosen to dissolve both the organic-soluble starting material and the water-soluble inorganic base. The base is essential for the transmetalation step of the catalytic cycle. Degassing the solvents (e.g., by sparging with nitrogen) is another critical step to minimize catalyst oxidation.

-

-

Reaction: Heat the mixture with vigorous stirring. A typical temperature is 85-100°C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude material is purified by flash column chromatography to yield the desired biaryl product.

Safety, Handling, and Storage

Hazard Identification: 2-(4-Bromopyridin-2-yl)propan-2-ol is classified as harmful and an irritant.[1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Keep the container tightly closed.[10]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Conclusion

2-(4-Bromopyridin-2-yl)propan-2-ol is a high-value building block for medicinal and materials science. Its straightforward synthesis and the presence of two distinct, synthetically useful functional groups provide a robust platform for the creation of diverse and complex molecules. Its demonstrated utility in the construction of kinase inhibitor scaffolds underscores its importance for drug discovery professionals. The protocols and insights provided in this guide are intended to enable researchers to effectively utilize this compound in their synthetic endeavors, grounded in an understanding of the causality behind each experimental step.

References

Sources

- 1. 2-(4-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22391969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS: 477252-20-3 | CymitQuimica [cymitquimica.com]

- 3. 477252-20-3 Cas No. | 2-(4-Bromopyridin-2-yl)propan-2-ol | Apollo [store.apolloscientific.co.uk]

- 4. PubChemLite - 2-(4-bromopyridin-2-yl)propan-2-ol (C8H10BrNO) [pubchemlite.lcsb.uni.lu]

- 5. Recent Advances in Dual BRD4-Kinase Inhibitors Based on Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 25 years of small molecular weight kinase inhibitors: potentials and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 9. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. acrospharma.co.kr [acrospharma.co.kr]

- 12. fishersci.com [fishersci.com]

Introduction: The Privileged Role of Pyridine Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to 2-(4-Bromopyridin-2-yl)propan-2-ol: Structure, Synthesis, and Application in Drug Discovery

The pyridine ring, a six-membered heteroaromatic system structurally analogous to benzene with one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its unique properties, including its basicity, polarity, and ability to participate in hydrogen bonding, significantly enhance the pharmacokinetic profiles of drug candidates.[1][3] Pyridine and its derivatives are integral components of numerous FDA-approved drugs, spanning therapeutic areas from oncology (e.g., Imatinib) to cardiovascular disease (e.g., Amlodipine).[1] The versatility of the pyridine nucleus as a starting point for structural modifications makes it a highly sought-after scaffold in the design and synthesis of novel therapeutic agents.[3][4]

This guide focuses on a specific, highly functionalized pyridine derivative: 2-(4-Bromopyridin-2-yl)propan-2-ol . We will provide an in-depth analysis of its structure, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its strategic importance as a building block for drug development professionals.

Molecular Structure and Physicochemical Properties

2-(4-Bromopyridin-2-yl)propan-2-ol is a compound featuring a pyridine ring substituted at the 2-position with a tertiary alcohol (2-hydroxyprop-2-yl) group and at the 4-position with a bromine atom. This specific arrangement of functional groups imparts distinct chemical properties that are highly valuable in synthetic and medicinal chemistry.

The tertiary alcohol is sterically hindered and, critically, is not susceptible to metabolic oxidation, a common degradation pathway for primary and secondary alcohols.[5] This intrinsic metabolic stability makes it a desirable feature when designing long-acting drug candidates.[5] The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments.[5]

Key Physicochemical Data

The fundamental properties of 2-(4-Bromopyridin-2-yl)propan-2-ol are summarized below for reference.

| Property | Value | Source |

| IUPAC Name | 2-(4-bromo-2-pyridinyl)propan-2-ol | [6] |

| CAS Number | 477252-20-3 | [6][7][8] |

| Molecular Formula | C₈H₁₀BrNO | [6][7] |

| Molecular Weight | 216.08 g/mol | [6][7] |

| Appearance | Typically an off-white to yellow solid | - |

| Topological Polar Surface Area | 33.1 Ų | [6] |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | [6] |

| Hydrogen Bond Acceptors | 2 (from the nitrogen and oxygen atoms) | [6] |

Synthesis Pathway: Grignard Addition to a Pyridine Precursor

The most direct and widely employed method for synthesizing tertiary alcohols is the addition of an organometallic reagent, such as a Grignard reagent, to a ketone or ester.[9][10] For the synthesis of 2-(4-Bromopyridin-2-yl)propan-2-ol, this involves the reaction of a methyl Grignard reagent with a 4-bromo-2-acylpyridine precursor.

The causality behind this choice is rooted in the powerful nucleophilicity of the Grignard reagent's carbanion-like carbon, which readily attacks the electrophilic carbonyl carbon of the precursor.[10] The subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. Etheral solvents like tetrahydrofuran (THF) or diethyl ether are essential to stabilize the Grignard reagent through coordination with the magnesium atom.[10]

Caption: Synthetic workflow for 2-(4-Bromopyridin-2-yl)propan-2-ol via Grignard reaction.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established principles of Grignard reactions.[9][11]

Materials:

-

4-Bromo-2-acetylpyridine

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere throughout the reaction.

-

Precursor Addition: To the flask, add 4-bromo-2-acetylpyridine (1 equivalent) and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic nature of the Grignard addition and prevent side reactions.

-

Grignard Addition: Add methylmagnesium bromide solution (1.1 equivalents) to the dropping funnel and add it dropwise to the stirred precursor solution over 30 minutes. A color change is typically observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. This step protonates the alkoxide and neutralizes any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-Bromopyridin-2-yl)propan-2-ol.

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is a non-negotiable step. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.

Predicted NMR Spectroscopic Data

While an experimental spectrum is definitive, the expected signals can be predicted based on the molecular structure and comparison to similar fragments.[12][13]

| Technique | Expected Signals | Rationale |

| ¹H NMR | δ ~1.6 ppm (singlet, 6H)δ ~5.0 ppm (singlet, 1H)δ ~7.5-8.5 ppm (3 distinct aromatic signals, 1H each) | The two methyl groups are chemically equivalent, appearing as a single peak. The hydroxyl proton is a singlet. The three protons on the substituted pyridine ring are in unique electronic environments and will appear as distinct signals (likely doublets or doublet of doublets).[13] |

| ¹³C NMR | δ ~30 ppm (2 carbons)δ ~70 ppm (1 carbon)δ ~120-160 ppm (5 distinct aromatic carbons) | The two equivalent methyl carbons will give one signal. The quaternary carbon bearing the hydroxyl group will appear further downfield. Five distinct signals are expected for the five carbons of the bromopyridine ring system.[12] |

| Mass Spec (ESI+) | m/z 216, 218 [M+H]⁺ | The molecular ion peak will appear as a doublet with a ~1:1 ratio due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |

Application in Drug Discovery: A Versatile Building Block

The true value of 2-(4-Bromopyridin-2-yl)propan-2-ol lies in its utility as a strategic intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology.[14] Pyridine and pyrimidine derivatives are frequently found in kinase inhibitors, a major class of anti-cancer drugs, due to their ability to form key interactions in the ATP-binding pocket of kinases.[14][15][16]

The structure of this compound offers a two-pronged strategic advantage:

-

The Bromine Handle: The C4-bromine is perfectly positioned for palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient construction of biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[5][17]

-

The Stable Sidechain: The 2-(propan-2-ol) group provides bulk and, as previously mentioned, is metabolically robust. This can improve a drug's half-life and overall pharmacokinetic profile.[5]

Caption: Role of the title compound as a strategic building block in drug synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(4-Bromopyridin-2-yl)propan-2-ol is associated with the following hazards:

Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

2-(4-Bromopyridin-2-yl)propan-2-ol is more than just a chemical structure; it is a highly engineered molecular tool for medicinal chemists. Its synthesis via Grignard addition is a robust and scalable process. The compound's unique combination of a versatile bromine handle for advanced synthetic transformations and a metabolically stable tertiary alcohol sidechain makes it an exceptionally valuable intermediate. For researchers in drug discovery, particularly those targeting kinases, understanding the structure, synthesis, and strategic application of this building block is essential for the efficient development of next-generation therapeutics.

References

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). Google Books.

-

2-(4-Bromopyridin-2-yl)propan-2-ol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Al-bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Retrieved January 12, 2026, from [Link]

-

2-(4-Bromopyridin-2-yl)propan-2-ol. (n.d.). American Elements. Retrieved January 12, 2026, from [Link]

-

Verma, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

- Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. (n.d.). Google Books.

-

Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

Thomas, A., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

Thomas, A., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Retrieved January 12, 2026, from [Link]

-

Addition of RMgX/RLi to polar pi bonds. (n.d.). Lumen Learning. Retrieved January 12, 2026, from [Link]

-

de Jonge, A. P., & Wibaut, J. P. (1950). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas. Retrieved January 12, 2026, from [Link]

-

Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

C-13 nmr spectrum of propan-2-ol. (n.d.). Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]

-

H-1 proton nmr spectrum of propan-2-ol. (n.d.). Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(4-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22391969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. 477252-20-3 Cas No. | 2-(4-Bromopyridin-2-yl)propan-2-ol | Apollo [store.apolloscientific.co.uk]

- 9. 20.3. Addition of RMgX/RLi to polar pi bonds | Organic Chemistry II [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2-(4-BROMOPYRIDIN-2-YL)PROPAN-2-OL | 477252-20-3 [m.chemicalbook.com]

- 12. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Bromopyridin-2-yl)propan-2-ol: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyridine Scaffolds

In the landscape of contemporary drug discovery, the pyridine motif stands as a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its privileged role in interacting with biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and receptor-binding affinity. This guide focuses on a particularly valuable derivative: 2-(4-bromopyridin-2-yl)propan-2-ol , providing a comprehensive overview of its synthesis, properties, and potential applications for professionals in the pharmaceutical sciences.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-bromo-2-pyridinyl)propan-2-ol [1]. Its structure incorporates a bromine atom at the 4-position, a tertiary alcohol at the 2-position, and the foundational pyridine core. This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex molecular architectures. The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the tertiary alcohol group can influence the molecule's polarity and resistance to metabolic oxidation.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a laboratory setting. The key data for 2-(4-bromopyridin-2-yl)propan-2-ol are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(4-bromo-2-pyridinyl)propan-2-ol | [1] |

| CAS Number | 477252-20-3 | [1] |

| Molecular Formula | C₈H₁₀BrNO | [1] |

| Molecular Weight | 216.08 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Purity | ≥ 98% (typical) | [2] |

Safety Information:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Synthesis of 2-(4-Bromopyridin-2-yl)propan-2-ol: A Mechanistic Approach

The most logical and widely applicable method for the synthesis of tertiary alcohols such as 2-(4-bromopyridin-2-yl)propan-2-ol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.

Reaction Scheme

Caption: Proposed synthetic workflow for 2-(4-Bromopyridin-2-yl)propan-2-ol.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Solvent | Grade |

| 2,4-Dibromopyridine | ≥98% |

| n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (i-PrMgCl) | Solution in appropriate solvent (e.g., hexanes or THF) |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% |

| Acetone | Anhydrous, ≥99.5% |

| Saturated aqueous NH₄Cl | Laboratory prepared |

| Ethyl acetate | Reagent grade |

| Brine (Saturated aqueous NaCl) | Laboratory prepared |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade |

| Silica gel | For column chromatography |

Procedure:

-

Preparation of the Grignard Reagent (or Organolithium Intermediate):

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

To a round-bottom flask, add 2,4-dibromopyridine (1.0 eq.) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium or isopropylmagnesium chloride (1.0-1.1 eq.) dropwise, maintaining the temperature below -70 °C. The selective metal-halogen exchange at the more reactive 2-position is expected.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

-

Reaction with Acetone:

-

To the freshly prepared organometallic solution, add anhydrous acetone (1.2-1.5 eq.) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(4-bromopyridin-2-yl)propan-2-ol.

-

Causality Behind Experimental Choices

-

Inert Atmosphere: Grignard and organolithium reagents are highly reactive towards oxygen and moisture. The use of an inert atmosphere is crucial to prevent their decomposition and ensure a high yield of the desired product.

-

Anhydrous Solvents: The presence of water will protonate and destroy the organometallic reagent. Therefore, all solvents and reagents must be scrupulously dried.

-

Low Temperature: The initial metal-halogen exchange is performed at low temperature to control the reactivity of the organometallic species and prevent side reactions, such as attack on the solvent or other starting material molecules. The subsequent addition of acetone is also carried out at low temperature to control the exothermicity of the reaction.

-

Quenching with Saturated Aqueous Ammonium Chloride: This is a mild acidic work-up that protonates the resulting alkoxide to form the final alcohol product and neutralizes any remaining organometallic reagent.

The Role of 2-(4-Bromopyridin-2-yl)propan-2-ol in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the orthogonal reactivity of its functional groups.

Caption: Synthetic utility of 2-(4-Bromopyridin-2-yl)propan-2-ol in drug discovery.

The bromine atom at the 4-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, such as aryl, heteroaryl, alkynyl, and amino groups, enabling the exploration of a broad chemical space in lead optimization campaigns.

The tertiary alcohol functionality is generally resistant to metabolic oxidation, which can be a significant advantage in designing drug candidates with improved pharmacokinetic profiles. For instance, a similar building block, 2-(2-chloropyridin-4-yl)propan-2-ol, is a key intermediate in the synthesis of the FDA-approved anti-cancer drug Sonidegib. The tertiary alcohol in this precursor contributes to the metabolic stability of the final drug molecule.

Spectroscopic Characterization

Accurate characterization of a compound is essential for confirming its identity and purity. The following provides an overview of the expected spectroscopic data for 2-(4-bromopyridin-2-yl)propan-2-ol.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.

-

¹H NMR (CDCl₃): A commercially available spectrum shows characteristic signals for the pyridine ring protons and the methyl groups of the propan-2-ol moiety[5]. The pyridine protons will appear in the aromatic region, and their splitting pattern will be indicative of their relative positions. The two methyl groups are expected to be chemically equivalent and will therefore appear as a single, sharp peak. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be variable.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Predicted ¹³C NMR: The spectrum is expected to show distinct signals for the carbon atoms of the pyridine ring and the propan-2-ol group. The carbon atom attached to the bromine will be influenced by the halogen's electronic effects. The quaternary carbon of the propan-2-ol group will have a characteristic chemical shift, and the two methyl carbons will appear as a single peak due to their equivalence.

Conclusion

2-(4-Bromopyridin-2-yl)propan-2-ol is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis via a Grignard reaction is a robust and well-understood process. The presence of both a versatile bromine handle for cross-coupling reactions and a metabolically stable tertiary alcohol group makes it an attractive intermediate for the synthesis of novel and complex pharmaceutical agents. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable compound into their synthetic endeavors.

References

-

PubChem. (n.d.). 2-(4-Bromopyridin-2-yl)propan-2-ol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-(4-Bromopyridin-2-yl)propan-2-ol - GHS Classification. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-(4-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22391969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 477252-20-3 Cas No. | 2-(4-Bromopyridin-2-yl)propan-2-ol | Apollo [store.apolloscientific.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(4-BroMopyridin-2-yl)propan-2-ol(477252-20-3) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 2-(4-Bromopyridin-2-yl)propan-2-ol: Properties, Synthesis, and Application in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromopyridin-2-yl)propan-2-ol is a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a reactive brominated pyridine core and a metabolically robust tertiary alcohol group, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, and a thorough analysis of its characterization via modern spectroscopic methods. Furthermore, it delves into the strategic rationale for its use in drug discovery, highlighting how its distinct functional groups can be leveraged to design molecules with improved pharmacokinetic profiles and synthetic accessibility.

Core Molecular Profile and Strategic Features

2-(4-Bromopyridin-2-yl)propan-2-ol, with the CAS number 477252-20-3, is a compound whose utility is derived directly from its bifunctional nature.[1][2] Understanding its fundamental properties is the first step in leveraging its full potential.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These values are essential for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BrNO | [1][3][4] |

| Molecular Weight | 216.08 g/mol | [2][4] |

| Monoisotopic Mass | 214.99458 Da | [1][5] |

| CAS Number | 477252-20-3 | [1][3][4] |

| Appearance | (Typically) White to off-white solid | Vendor Data |

| Predicted Density | 1.474 ± 0.06 g/cm³ | [3] |

| Predicted XLogP | 1.3 | [1] |

| Topological Polar Surface Area | 33.1 Ų | [1] |

Structural Analysis

The chemical structure of 2-(4-Bromopyridin-2-yl)propan-2-ol is the source of its chemical utility.

Caption: 2D Structure of 2-(4-Bromopyridin-2-yl)propan-2-ol.

Two key features define its role in synthesis:

-

The Tertiary Alcohol Moiety: Unlike primary or secondary alcohols, this tertiary alcohol is resistant to metabolic oxidation. This is a crucial advantage in drug design, as it can significantly enhance a molecule's pharmacokinetic profile by preventing degradation into inactive or unwanted metabolites, potentially leading to a longer in-vivo half-life.[6] The gem-dimethyl groups also provide steric shielding, further protecting the functional group.

-

The 4-Bromopyridine Handle: The bromine atom at the 4-position serves as a versatile reactive site. It is ideally positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira), which are cornerstone reactions for constructing the complex carbon-carbon and carbon-heteroatom bonds prevalent in modern pharmaceuticals.

Synthesis and Purification

The synthesis of this compound is most reliably achieved via a Grignard reaction, a classic yet powerful method for carbon-carbon bond formation. The logic is to treat a suitable 2-acyl-4-bromopyridine precursor with an excess of a methyl nucleophile.

Synthetic Workflow Overview

The workflow involves the preparation of a Grignard reagent (or use of a commercial solution) and its subsequent addition to a pyridine-based ketone or ester. The process is completed by an aqueous workup to protonate the intermediate alkoxide and purification to isolate the final product.

Caption: General workflow for the synthesis of the target compound.

Detailed Protocol: Synthesis via Grignard Reaction

This protocol describes a robust method starting from 4-bromo-2-acetylpyridine. It is designed to be self-validating through in-process monitoring.

Materials:

-

4-Bromo-2-acetylpyridine

-

Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Initial Charge: Dissolve 4-bromo-2-acetylpyridine (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in the flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This is critical to control the exothermic nature of the Grignard addition and prevent side reactions.

-

Grignard Addition: Add methylmagnesium bromide solution (1.2–1.5 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting ketone spot indicates reaction completion.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess Grignard reagent and the magnesium alkoxide intermediate. Expertise: Using NH₄Cl provides a mildly acidic quench that is less likely to cause side reactions than using strong acids.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Detailed Protocol: Purification by Flash Column Chromatography

-

Column Packing: Prepare a silica gel column using a gradient eluent system, starting with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

-

Elution: Elute the column with the solvent gradient. Collect fractions and monitor them by TLC.

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-(4-Bromopyridin-2-yl)propan-2-ol as a purified solid.

Analytical Characterization

Rigorous characterization is mandatory to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy and Mass Spectrometry provides unambiguous structural confirmation.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Singlet (~1.5-1.7 ppm, 6H): Two equivalent methyl (CH₃) groups. - Singlet (variable, ~4-5 ppm, 1H): Hydroxyl (-OH) proton; peak may be broad and its position is concentration/solvent dependent. Can be exchanged with D₂O. - Signals (~7.5-8.5 ppm, 3H): Three distinct protons on the bromopyridine ring. |

| ¹³C NMR | - ~28-32 ppm: Two equivalent methyl carbons. - ~70-75 ppm: Quaternary carbon bearing the hydroxyl group. - ~120-165 ppm: Four distinct carbon signals for the pyridine ring (two CH, two quaternary). |

| Mass Spec (ESI+) | - [M+H]⁺: Isotopic cluster around m/z 216.0 and 218.0 in an approximate 1:1 ratio, characteristic of a single bromine atom. - [M+H-H₂O]⁺: A fragment corresponding to the loss of water may be observed around m/z 198.0 and 200.0 (also with a 1:1 isotopic pattern). |

| IR Spectroscopy | - Broad band ~3200-3600 cm⁻¹: O-H stretch. - ~2900-3000 cm⁻¹: C-H sp³ stretch. - ~1400-1600 cm⁻¹: C=C and C=N ring stretches. - ~1000-1100 cm⁻¹: C-O stretch. - ~500-600 cm⁻¹: C-Br stretch. |

Protocol: NMR Sample Preparation and Acquisition

This protocol ensures high-quality data for structural verification.[7][8]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (such as COSY and HSQC) on a 400 MHz or higher field spectrometer.

-

D₂O Exchange (Validation): To confirm the identity of the -OH proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of the hydroxyl peak confirms its assignment.[9]

Strategic Applications in Drug Development

The true value of 2-(4-Bromopyridin-2-yl)propan-2-ol is realized when it is employed as a strategic building block in the synthesis of new chemical entities.

A Case Study in Bioisosteric Replacement and Cross-Coupling

A close analogue, 2-(2-Chloropyridin-4-yl)propan-2-ol, is a known key intermediate in the synthesis of the FDA-approved anti-cancer drug Sonidegib.[6] Our target molecule allows for similar synthetic strategies, with the bromo-substituent offering different reactivity profiles in cross-coupling reactions, which can be advantageous depending on the specific substrates involved.

The diagram below illustrates a hypothetical, yet highly plausible, application in a Suzuki-Miyaura cross-coupling reaction—a foundational method in modern drug synthesis.

Caption: Role as a key intermediate in a Suzuki coupling pathway.

-

The Rationale: This reaction allows for the precise and efficient installation of a new aryl or heteroaryl group (R) at the 4-position of the pyridine ring. This is a common strategy to explore Structure-Activity Relationships (SAR) by modifying the 'R' group to optimize binding to a biological target. The tertiary alcohol on the other side of the molecule remains intact, conferring its desirable metabolic stability to the final compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(4-Bromopyridin-2-yl)propan-2-ol presents several hazards.[1][2]

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Conclusion

2-(4-Bromopyridin-2-yl)propan-2-ol is more than just a chemical reagent; it is a strategically designed building block for modern drug discovery. Its combination of a metabolically stable tertiary alcohol and a versatile cross-coupling handle provides medicinal chemists with a powerful tool to construct novel molecules with potentially enhanced pharmacokinetic properties. The robust synthesis and clear analytical characterization outlined in this guide provide a solid foundation for its successful application in the laboratory, enabling the efficient development of the next generation of therapeutics.

References

-

2-(4-Bromopyridin-2-yl)propan-2-ol - ChemBK. [Link]

-

2-(4-Bromopyridin-2-yl)propan-2-ol | CAS 477252-20-3 | AMERICAN ELEMENTS ®. [Link]

-

2-(4-Bromopyridin-2-yl)propan-2-ol - PubChem. [Link]

-

2-(4-bromopyridin-2-yl)propan-2-ol - PubChemLite. [Link]

- US4291165A - Process for making 2-bromopyridine - Google P

-

(PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. [Link]

-

propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation - Doc Brown's Chemistry. [Link]

Sources

- 1. 2-(4-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22391969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 477252-20-3 Cas No. | 2-(4-Bromopyridin-2-yl)propan-2-ol | Apollo [store.apolloscientific.co.uk]

- 3. chembk.com [chembk.com]

- 4. americanelements.com [americanelements.com]

- 5. PubChemLite - 2-(4-bromopyridin-2-yl)propan-2-ol (C8H10BrNO) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Spectroscopic Characterization of 2-(4-Bromopyridin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 2-(4-Bromopyridin-2-yl)propan-2-ol. As a key intermediate in medicinal chemistry, a thorough understanding of its structural and electronic properties is paramount for its application in the synthesis of new chemical entities. This document outlines the theoretical basis and practical application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy for the unequivocal identification and characterization of this molecule. Detailed experimental protocols, data interpretation, and predicted spectral data are presented to serve as a foundational resource for researchers engaged in the synthesis and utilization of this versatile building block.

Introduction

2-(4-Bromopyridin-2-yl)propan-2-ol (Figure 1) is a substituted pyridine derivative of significant interest in the field of drug discovery and development. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, and the strategic placement of a bromine atom at the 4-position offers a versatile handle for further synthetic transformations, such as cross-coupling reactions. The tertiary alcohol moiety can influence critical physicochemical properties, including solubility and metabolic stability, making this compound an attractive starting material for the generation of diverse chemical libraries.

This guide, authored from the perspective of a Senior Application Scientist, aims to provide a detailed, in-depth understanding of the spectroscopic characteristics of 2-(4-Bromopyridin-2-yl)propan-2-ol. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Figure 1: Molecular Structure of 2-(4-Bromopyridin-2-yl)propan-2-ol

Caption: Chemical structure of 2-(4-Bromopyridin-2-yl)propan-2-ol.

Synthesis and Sample Preparation

The synthesis of 2-(4-Bromopyridin-2-yl)propan-2-ol can be efficiently achieved via a Grignard reaction. This classic organometallic approach provides a reliable route to the desired tertiary alcohol.

Synthetic Protocol: Grignard Reaction

A plausible synthetic route involves the reaction of a suitable Grignard reagent with 4-bromo-2-acetylpyridine. A detailed experimental protocol is provided below.

Materials:

-

4-bromo-2-acetylpyridine

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

-

To a stirred solution of 4-bromo-2-acetylpyridine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add one equivalent of methylmagnesium bromide solution via a dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-(4-Bromopyridin-2-yl)propan-2-ol.

Figure 2: Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Sample Preparation for Spectroscopic Analysis